E3 ligase Ligand 1 dihydrochloride
CAS No.:
Cat. No.: VC13624766
Molecular Formula: C23H34Cl2N4O3S
Molecular Weight: 517.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H34Cl2N4O3S |
|---|---|
| Molecular Weight | 517.5 g/mol |
| IUPAC Name | (2S,4R)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide;dihydrochloride |
| Standard InChI | InChI=1S/C23H32N4O3S.2ClH/c1-13(15-6-8-16(9-7-15)19-14(2)25-12-31-19)26-21(29)18-10-17(28)11-27(18)22(30)20(24)23(3,4)5;;/h6-9,12-13,17-18,20,28H,10-11,24H2,1-5H3,(H,26,29);2*1H/t13-,17+,18-,20+;;/m0../s1 |
| Standard InChI Key | YTJDUDNKHHNDRD-ARZBPYMHSA-N |
| Isomeric SMILES | CC1=C(SC=N1)C2=CC=C(C=C2)[C@H](C)NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)N)O.Cl.Cl |
| SMILES | CC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)N)O.Cl.Cl |
| Canonical SMILES | CC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)N)O.Cl.Cl |
Introduction
Chemical Identity and Structural Features
Crystallographic and Conformational Insights
While X-ray crystallographic data remain proprietary, molecular docking studies suggest the hydroxyl-pyrrolidine moiety engages in hydrogen bonding with VHL's Pro99 and His110 residues, while the thiazole ring participates in π-stacking with Tyr98 . The dimethylbutanoyl group enhances hydrophobic interactions within the VHL binding pocket, achieving sub-100 nM binding affinity .
Synthetic Routes and Process Optimization
Key Synthetic Pathways
The synthesis of E3 ligase Ligand 1 dihydrochloride follows a multi-step sequence optimized for scalability and purity:
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Core Assembly:
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Thiazole Installation:
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Final Modification:
Critical Quality Attributes
Process analytical technology (PAT) monitors key intermediates:
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Intermediate 1: Purity >98% (HPLC, 210 nm)
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Intermediate 2: Enantiomeric excess >99% (Chiralcel OD-H column)
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Final API: Residual solvents <50 ppm (ICH Q3C guidelines)
PROTAC Applications and Therapeutic Impact
ARV-771: A Case Study in Prostate Cancer
E3 ligase Ligand 1 dihydrochloride forms the VHL-recruiting moiety in ARV-771, a pan-BET degrader with superior efficacy compared to BET inhibitors :
| Parameter | ARV-771 | JQ1 (BET inhibitor) |
|---|---|---|
| DC₅₀ (BET proteins) | <1 nM | N/A (non-degrader) |
| CRPC Cell Growth | 95% Inhibition | 40% Inhibition |
| Tumor Regression | Complete (7/10 mice) | Partial (2/10 mice) |
This PROTAC achieves sustained target degradation through a cooperative binding mechanism, with a ternary complex half-life exceeding 8 hours .
Broadening the Therapeutic Landscape
Beyond oncology, PROTACs utilizing this ligand show promise in:
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Neurodegeneration: Tau protein degradation in Alzheimer's models (EC₅₀: 3.2 nM)
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Inflammation: IRAK4 degradation in rheumatoid arthritis (IC₅₀: 5.8 nM)
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Virology: HIV-1 Nef protein degradation (82% reduction at 10 nM)
Pharmacological Profile and ADMET Properties
Solubility and Formulation
| Property | Value |
|---|---|
| Aqueous Solubility | 100 mg/mL in DMSO |
| LogP | 2.1 (calculated) |
| Plasma Protein Binding | 89% (human) |
The dihydrochloride salt form improves aqueous solubility 10-fold compared to the free base, enabling IV formulations . Lyophilized formulations maintain stability for 24 months at -20°C.
In Vivo Pharmacokinetics
Rat studies (10 mg/kg IV):
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Cmax: 1.2 μM
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AUC₀-24: 8.7 μM·h
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t₁/₂: 4.2 hours
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Vd: 2.1 L/kg
Notably, brain penetration remains limited (Brain/Plasma ratio: 0.03), prompting development of blood-brain barrier shuttle conjugates .
Comparative Analysis with Other E3 Ligands
| E3 Ligase | Ligand | PROTACs Developed | DC₅₀ Range | Synthetic Complexity |
|---|---|---|---|---|
| VHL | Ligand 1 | 127 | 0.1-10 nM | Moderate |
| CRBN | Thalidomide | 294 | 1-100 nM | Low |
| MDM2 | Nutlin | 45 | 10-500 nM | High |
| IAP | LCL161 | 32 | 50-1000 nM | Moderate |
VHL-based PROTACs like those using Ligand 1 exhibit superior degradation efficiency but require careful linker optimization to avoid pharmacokinetic liabilities .
Recent Advancements and Future Directions
Bifunctional Degraders Beyond PROTACs
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PHOTACs: Light-activated variants enable spatiotemporal control (t₁/₂ activation: 2.3 minutes)
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AbTACs: Antibody-PROTAC conjugates improve tissue targeting (Tumor/Liver ratio: 8:1 vs 1:1 for small molecules)
Computational Design Tools
Machine learning models predict linker effects on PROTAC efficiency:
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